4,5-Dichloro-2-[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-3-pyrrolyl]-2-oxoethyl]-3-pyridazinone
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Overview
Description
4,5-dichloro-2-[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-3-pyrrolyl]-2-oxoethyl]-3-pyridazinone is an aromatic ketone.
Scientific Research Applications
Herbicide Research
4,5-Dichloro-2-[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-3-pyrrolyl]-2-oxoethyl]-3-pyridazinone has been studied for its role as a herbicide. Hilton et al. (1969) found that certain pyridazinone compounds, including variants of 4,5-dichloro-3-pyridazinone, inhibit the Hill reaction and photosynthesis in plants, which explains their phytotoxicity (Hilton et al., 1969).
Synthesis and Chemical Reactions
The compound's chemistry is also of interest. Abdel (1991) detailed the synthesis and reactions of new pyridazinones, exploring the formation of various derivatives and their potential biological activities (Abdel, 1991). Sayed et al. (2003) conducted research on the reaction of similar compounds to synthesize new heterocyclic compounds with expected biological activity, indicating the compound's utility in creating novel chemical entities (Sayed et al., 2003).
Drug Discovery and Biological Applications
Pattison et al. (2009) discussed the use of trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems, which may have applications in drug discovery (Pattison et al., 2009). Mehvish and Kumar (2022) synthesized derivatives of pyridazinone with potential antioxidant activity, demonstrating its relevance in pharmacological research (Mehvish & Kumar, 2022).
Other Applications
Further research has explored various synthesis methods and chemical properties of related pyridazinone compounds, indicating a broad range of potential applications in chemical and biological fields, as demonstrated by works like Gaby et al. (2003) and Pei & Yang (2010) (Gaby et al., 2003), (Pei & Yang, 2010).
Properties
Molecular Formula |
C14H12Cl2F3N3O2 |
---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
4,5-dichloro-2-[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrol-3-yl]-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C14H12Cl2F3N3O2/c1-7-3-9(8(2)21(7)6-14(17,18)19)11(23)5-22-13(24)12(16)10(15)4-20-22/h3-4H,5-6H2,1-2H3 |
InChI Key |
KNNBDLXNEJNNSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1CC(F)(F)F)C)C(=O)CN2C(=O)C(=C(C=N2)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(N1CC(F)(F)F)C)C(=O)CN2C(=O)C(=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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